

UNC1062: A Comparative Analysis of Crossreactivity with Related TAM Family Kinases

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UNC1062's Performance Against Homologous Proteins Supported by Experimental Data.

UNC1062 has emerged as a potent small molecule inhibitor targeting the MERTK receptor tyrosine kinase. As a member of the TAM (TYRO3, AXL, MERTK) family of kinases, understanding the selectivity profile of **UNC1021** is crucial for its development as a therapeutic agent and a chemical probe. This guide provides a comparative analysis of UNC1062's cross-reactivity with its closely related protein kinases, AXL and TYRO3, presenting key quantitative data and the experimental methodology used for its determination.

Selectivity Profile of UNC1062 Against TAM Family Kinases

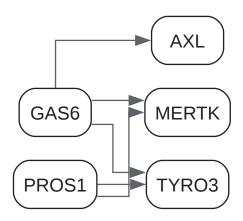
UNC1062 demonstrates notable selectivity for MERTK over the other TAM family members, AXL and TYRO3. The inhibitory activity of UNC1062 is most potent against MERTK, with significantly higher concentrations required to inhibit AXL and TYRO3 to the same extent. This selectivity is critical for minimizing off-target effects and for dissecting the specific biological roles of MERTK.



Compound	Target Kinase	IC50 (nM)	Selectivity (fold vs. MERTK)
UNC1062	MERTK	1.1[1][2]	1
AXL	85[3]	~77	
TYRO3	60[3]	~55	_

The TAM Receptor Tyrosine Kinase Family

The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key regulators of the immune system, promoting the clearance of apoptotic cells and suppressing inflammation.[4] These kinases share a high degree of structural homology in their intracellular kinase domains, making the development of selective inhibitors a significant challenge. Dysregulation of TAM kinase signaling has been implicated in various diseases, including cancer and autoimmune disorders.



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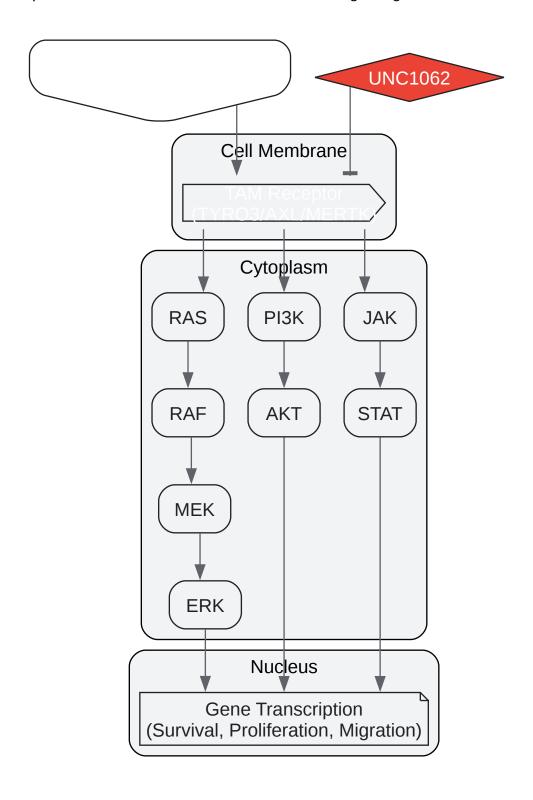
TAM Family Kinases and their Ligands.

Downstream Signaling of TAM Kinases

Upon ligand binding and dimerization, TAM kinases autophosphorylate specific tyrosine residues in their intracellular domain. This creates docking sites for various signaling adaptors, leading to the activation of downstream pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for cell survival, proliferation, and migration.



The selective inhibition of one TAM family member, such as MERTK by UNC1062, can help to elucidate the specific contributions of that kinase to these signaling cascades.



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Simplified TAM Kinase Signaling Pathway.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and selectivity of a kinase inhibitor. Below is a detailed protocol for a representative biochemical assay, the LanthaScreen™ Eu Kinase Binding Assay, which is commonly used to determine the IC50 values of compounds like UNC1062 against their target kinases.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This protocol describes the measurement of inhibitor potency by generating a 10-point IC50 curve.

Materials:

- Purified MERTK, AXL, or TYRO3 kinase
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- UNC1062 (or other test compound)
- 384-well plate (low volume, black)
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Experimental Workflow:

Workflow for IC50 Determination using a Kinase Binding Assay.

Procedure:

Compound Dilution:



- Prepare a 10-point serial dilution of UNC1062 in 100% DMSO. A common starting concentration is 10 mM.
- Perform an intermediate dilution of the compound series in Kinase Buffer A.

Reagent Preparation:

- Prepare the Kinase/Antibody solution by mixing the respective kinase (MERTK, AXL, or TYRO3) and the Eu-anti-Tag antibody in Kinase Buffer A to the desired concentrations.
- Prepare the Tracer solution by diluting the specific kinase tracer in Kinase Buffer A to the required concentration.

· Assay Assembly:

- Add the diluted UNC1062 or vehicle (DMSO) to the wells of a 384-well plate.
- Add the Kinase/Antibody solution to all wells.
- Initiate the binding reaction by adding the Tracer solution to all wells.

· Incubation and Detection:

- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal on a compatible plate reader. The signal is typically a ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

Data Analysis:

- The raw TR-FRET ratios are converted to percent inhibition relative to the vehicle (0% inhibition) and a high-concentration inhibitor control (100% inhibition).
- The percent inhibition is plotted against the logarithm of the UNC1062 concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).



This detailed protocol provides a robust framework for assessing the cross-reactivity of UNC1062 and other kinase inhibitors against their intended targets and related proteins, ensuring reliable and reproducible data for drug development and research applications.

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